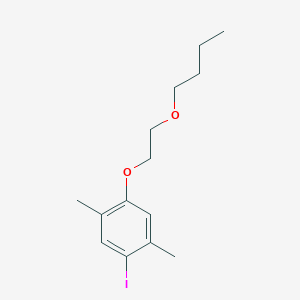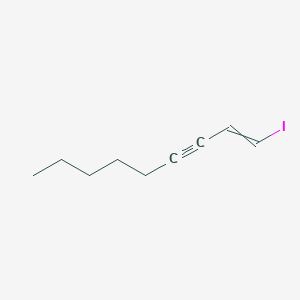
1-Iodonon-1-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodonon-1-en-3-yne is an organic compound with the molecular formula C9H13I It is characterized by the presence of an iodine atom attached to a non-1-en-3-yne structure, which includes both an alkene and an alkyne functional group
Vorbereitungsmethoden
The synthesis of 1-iodonon-1-en-3-yne can be achieved through several routes. One common method involves the iodination of non-1-en-3-yne using iodine and a suitable catalyst. The reaction typically requires controlled conditions to ensure the selective addition of the iodine atom to the desired position on the molecule. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-Iodonon-1-en-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-Iodonon-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 1-iodonon-1-en-3-yne exerts its effects involves its ability to participate in various chemical reactions due to the presence of both alkene and alkyne functional groups. These groups allow the compound to interact with a wide range of molecular targets, including enzymes and receptors. The iodine atom also plays a crucial role in modulating the compound’s reactivity and selectivity in different pathways.
Vergleich Mit ähnlichen Verbindungen
1-Iodonon-1-en-3-yne can be compared with other similar compounds such as:
1-Bromonon-1-en-3-yne: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-Chloronon-1-en-3-yne:
1-Fluoronon-1-en-3-yne: The presence of a fluorine atom results in unique properties and reactivity patterns. The uniqueness of this compound lies in the specific influence of the iodine atom on its chemical and physical properties, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
919123-77-6 |
|---|---|
Molekularformel |
C9H13I |
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
1-iodonon-1-en-3-yne |
InChI |
InChI=1S/C9H13I/c1-2-3-4-5-6-7-8-9-10/h8-9H,2-5H2,1H3 |
InChI-Schlüssel |
RZIWREKZDVYQJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


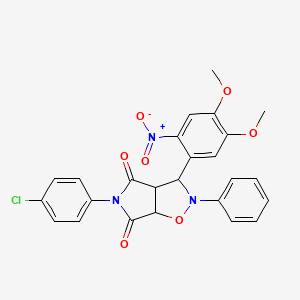
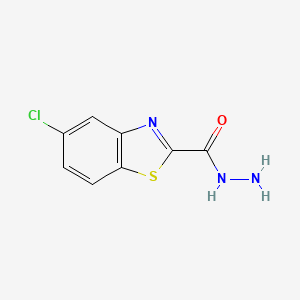
![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
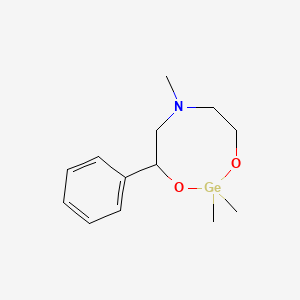
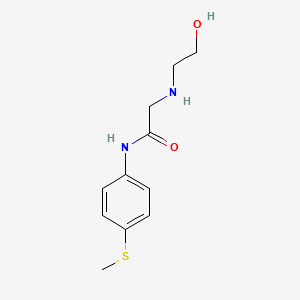
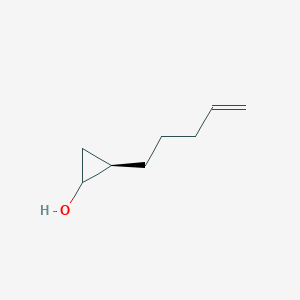
![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)
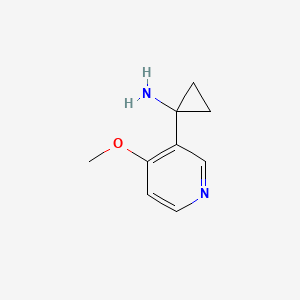
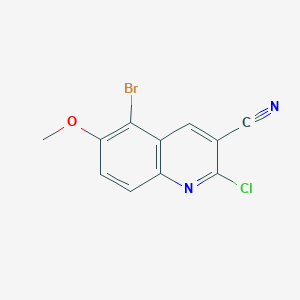
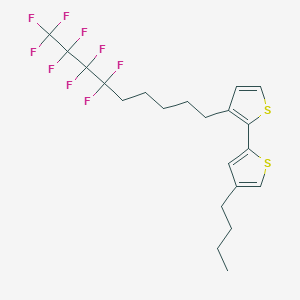
![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)
